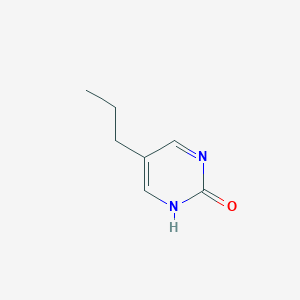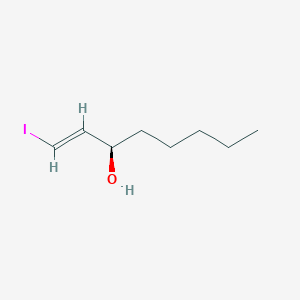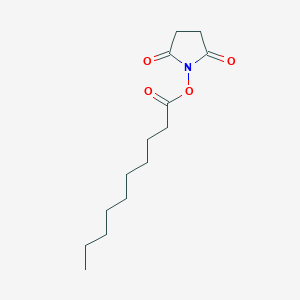
Decanoat des 2,5-Dioxopyrrolidin-1-yls
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl decanoate is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are widely used in organic synthesis and bioconjugation due to their ability to form stable amide bonds with primary amines. The compound is characterized by the presence of a decanoate group attached to the 2,5-dioxopyrrolidin-1-yl moiety, which imparts unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in peptide synthesis and the preparation of bioconjugates.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and coatings, with improved properties.
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular processes related to protein production.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular metabolism and energy production pathways.
Biochemical Pathways
Based on the effects observed with the structurally similar compound, it may influence pathways related to glucose uptake, atp production, and protein synthesis .
Result of Action
The structurally similar compound was found to increase monoclonal antibody production, suggesting that 2,5-dioxopyrrolidin-1-yl decanoate may also have effects on protein production .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2,5-Dioxopyrrolidin-1-yl decanoate” are promising. The compound has been identified as a potential candidate for further preclinical development due to its promising in vivo activity profile and drug-like properties . Further structural optimization could lead to improved production and quality control of monoclonal antibodies .
Biochemische Analyse
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-Dioxopyrrolidin-1-yl decanoate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of 2,5-Dioxopyrrolidin-1-yl decanoate in animal models have not been extensively studied
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl decanoate typically involves the reaction of N-hydroxysuccinimide with decanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
On an industrial scale, the production of 2,5-Dioxopyrrolidin-1-yl decanoate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl decanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack by primary amines, leading to the formation of stable amide bonds.
Hydrolysis: In the presence of water or aqueous solutions, the ester can hydrolyze to yield N-hydroxysuccinimide and decanoic acid.
Reduction: The compound can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines, such as ethylamine or lysine, in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Aqueous solutions with mild acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides: Formed through nucleophilic substitution with primary amines.
N-hydroxysuccinimide and Decanoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxysuccinimide Esters: Such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate.
Other NHS Esters: Including N-hydroxysulfosuccinimide esters and N-hydroxyphthalimide esters.
Uniqueness
2,5-Dioxopyrrolidin-1-yl decanoate is unique due to its long-chain decanoate group, which imparts distinct hydrophobic properties and enhances its reactivity in organic solvents. This makes it particularly useful in applications requiring the modification of hydrophobic biomolecules or materials.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGDUYHEXICCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-66-5 | |
| Record name | N-Succinimidyl Decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

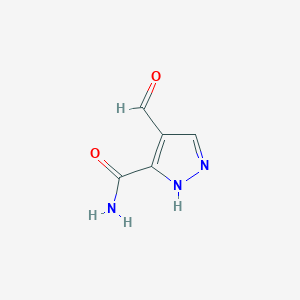
![Octahydro-1H-cyclobuta[cd]pentalen-1-one](/img/structure/B1642894.png)
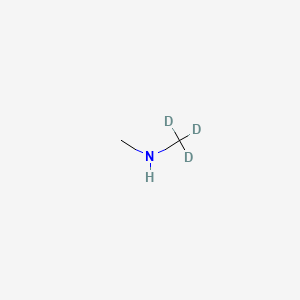
![2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid](/img/structure/B1642918.png)
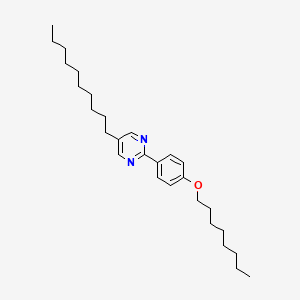


![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)

